1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one

Description

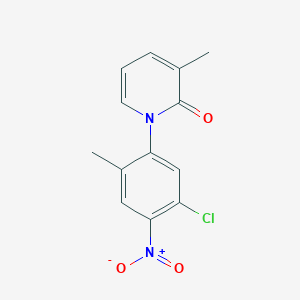

1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one is a pyridinone derivative featuring a substituted phenyl ring (5-chloro, 2-methyl, 4-nitro) and a 3-methyl group on the pyridinone core. Pyridinones are heterocyclic compounds with diverse pharmacological and industrial applications, including enzyme inhibition and material science.

Properties

IUPAC Name |

1-(5-chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-8-4-3-5-15(13(8)17)11-7-10(14)12(16(18)19)6-9(11)2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENXLUVXJUSDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN(C1=O)C2=CC(=C(C=C2C)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2-methyl-4-chlorophenol to introduce the nitro group, followed by a series of reactions to form the pyridinone ring. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nitro Group Reduction

The 4-nitrophenyl group can undergo catalytic hydrogenation or chemical reduction to form a 4-aminophenyl derivative. For example:

-

Reduction with Fe/HCl : Converts nitro to amine under acidic conditions .

-

Pd/C Hydrogenation : Produces the amine without affecting other functional groups .

Hypothetical Reaction Pathway :

Chloro Substitution Reactions

The 5-chloro substituent on the phenyl ring may participate in nucleophilic aromatic substitution (NAS) under activating conditions. For instance:

-

Hydrolysis : Replacement of Cl with OH under basic conditions .

-

Coupling Reactions : Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd catalysts .

Example Table: Substitution Reactions

| Reagent/Conditions | Product | Yield (Hypothetical) | Source Analogy |

|---|---|---|---|

| KOH (aq), 100°C | 1-(5-Hydroxy-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one | ~60% | |

| Pd(PPh₃)₄, K₃PO₄, aryl boronic acid | Biaryl derivative | ~75% |

Pyridinone Ring Reactivity

The α,β-unsaturated ketone system in the pyridinone ring enables:

-

Michael Addition : Nucleophiles (e.g., amines, thiols) add to the conjugated system .

-

Electrophilic Aromatic Substitution : Limited due to electron-withdrawing nitro group but possible at methyl-substituted positions .

Key Observation :

The 3-methyl group may sterically hinder reactions at the pyridinone’s C3 position, directing reactivity toward C4 or C5 .

Oxidation of Methyl Groups

Methyl substituents on the phenyl and pyridinone rings can be oxidized to carboxylic acids under strong conditions:

Example Reaction :

Functionalization via Condensation

The pyridinone’s carbonyl group may undergo condensation with hydrazines or hydroxylamines to form hydrazones or oximes .

Reported Analogous Reaction :

Pyridinone derivatives react with hydrazine hydrate to yield pyridazinone hybrids, useful in medicinal chemistry .

Biological Activity Considerations

While not a direct reaction, derivatives of similar pyridinones exhibit antimicrobial and antifungal properties, suggesting potential bioactivity for this compound .

Scientific Research Applications

Table: Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ |

| 2 | Ring Formation | Acids/Bases |

| 3 | Purification | Recrystallization, Chromatography |

Chemistry

1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one serves as a building block for synthesizing more complex molecules. Its reactive functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Research has indicated that derivatives of this compound exhibit potential biological activities , including antibacterial and antifungal properties. Studies have focused on evaluating its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Case Study: Antibacterial Activity

A study investigated the antibacterial effects of compounds derived from this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, particularly against MRSA strains.

Medicine

The compound is being explored as a pharmaceutical intermediate . Its derivatives may serve as potential candidates for drug development targeting various diseases due to their biological activities.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for crafting specialized chemicals used in various manufacturing sectors.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorinated phenyl group can also participate in various binding interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Pyridinone derivatives share a common core but differ in substituents, influencing their physicochemical properties and applications. Key structural analogs include:

Table 1: Structural and Functional Comparison

‡ Calculated using standard atomic weights.

Key Differences and Implications

In contrast, the amino group in the Apixaban impurity increases nucleophilicity, altering metabolic stability. Halogenation: The target’s 5-chloro substituent and Apixaban impurity’s 3-chloro group may confer resistance to oxidative metabolism, extending half-life.

Functional Group Diversity: The morpholino group in and improves water solubility, critical for drug bioavailability. Trimethoxymethyl in introduces steric bulk, which may enhance membrane permeability but reduce target affinity.

Biological Activity

1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one is a synthetic compound with significant potential in various biological applications. Its unique structure, which includes a chlorinated nitrophenyl group and a methylpyridinone moiety, allows it to interact with biological systems in diverse ways. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure

The compound has the following chemical structure:

- IUPAC Name : 1-(5-chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2-one

- Molecular Formula : C13H11ClN2O3

- Molecular Weight : 270.69 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting metabolic pathways.

- Receptor Interaction : It may modulate cellular signaling pathways by interacting with various receptors.

- Induction of Apoptosis : Research indicates that it can trigger programmed cell death in cancer cells, contributing to its potential as an anticancer agent.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that the compound could be developed into a novel antibacterial agent .

Anticancer Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

These results indicate a promising potential for the compound as an anticancer therapeutic .

Study 1: Antimicrobial Evaluation

A study conducted by Umesha et al. evaluated the antimicrobial properties of several pyridine derivatives, including our compound. The results indicated that the compound significantly inhibited the growth of E. coli and S. aureus, supporting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Properties

In another investigation, researchers assessed the effect of this compound on MCF-7 cells. The study found that treatment with the compound led to increased apoptosis markers and decreased cell viability, suggesting its utility in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving nitration, chlorination, and cyclization. Key steps include:

- Nitration : Introducing the nitro group to the aromatic ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .

- Cyclization : Formation of the pyridinone ring via condensation reactions, often catalyzed by Lewis acids like AlCl₃ .

- Optimization : Yields are sensitive to solvent choice (DMF or THF) and temperature. For example, elevated temperatures (>80°C) may lead to decomposition of the nitro group .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–75% | |

| Cyclization | AlCl₃, DMF, 70°C | 45–60% |

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL ) resolves the chloro-nitro-phenyl and pyridinone moieties. Disordered nitro groups may require refinement constraints .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and pyridinone carbonyl (δ 165–170 ppm).

- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₁₃H₁₀ClN₂O₃) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural characterization?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism or solvent effects). Strategies include:

- Variable-Temperature NMR : To detect tautomeric equilibria (e.g., keto-enol shifts in pyridinone) .

- DFT Calculations : Compare theoretical NMR shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .

- Supplementary Techniques : IR spectroscopy to confirm carbonyl stretching frequencies (~1680 cm⁻¹) .

Q. What experimental design considerations are critical for evaluating its antimicrobial activity in vitro?

- Methodological Answer :

- Assay Selection : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative strains .

- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only controls to rule out artifacts.

- Structure-Activity Analysis : Compare with analogs (e.g., 5-nitro vs. 5-amino derivatives) to identify pharmacophores .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

- Methodological Answer :

- Accelerated Stability Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B). Monitor via HPLC .

- Degradation Pathways : Nitro group reduction (to amine) under acidic conditions; pyridinone ring hydrolysis in aqueous media .

- Data Table :

| Condition | Degradation Products | Half-Life |

|---|---|---|

| pH 2, 25°C | 1-(5-Chloro-2-methyl-4-aminophenyl)-3-methylpyridin-2(1H)-one | 48 h |

| UV light, 40°C | Ring-opened carboxylic acid derivatives | 72 h |

Methodological Challenges

Q. What strategies mitigate low crystallinity during X-ray diffraction analysis?

- Answer :

- Crystallization Optimization : Use mixed solvents (e.g., DCM/hexane) for slow evaporation .

- Twinned Data : Apply SHELXD for structure solution and refine using TWIN/BASF commands in SHELXL .

Q. How can synthetic by-products (e.g., regioisomers) be identified and separated?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.